molecular formula C5H8O2 B15249973 (2S)-tetrahydrofuran-2-carbaldehyde

(2S)-tetrahydrofuran-2-carbaldehyde

Cat. No.: B15249973
M. Wt: 100.12 g/mol
InChI Key: BBNYLDSWVXSNOQ-YFKPBYRVSA-N
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Description

(S)-Tetrahydrofuran-2-carbaldehyde is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring with an aldehyde group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Tetrahydrofuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of (S)-tetrahydrofuran-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Another method involves the ring-opening of (S)-tetrahydrofuran-2-carboxylic acid followed by reduction to form the aldehyde. This process can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, (S)-Tetrahydrofuran-2-carbaldehyde can be produced through catalytic processes involving the selective oxidation of tetrahydrofuran derivatives. Catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts are often employed to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-Tetrahydrofuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form (S)-tetrahydrofuran-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to (S)-tetrahydrofuran-2-methanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups. For example, reaction with Grignard reagents can form secondary alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed

    Oxidation: (S)-Tetrahydrofuran-2-carboxylic acid

    Reduction: (S)-Tetrahydrofuran-2-methanol

    Substitution: Secondary alcohols, various substituted tetrahydrofuran derivatives

Scientific Research Applications

(S)-Tetrahydrofuran-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a building block for the synthesis of biologically active compounds.

    Medicine: It serves as a precursor for the development of drugs and therapeutic agents, particularly those targeting neurological and metabolic disorders.

    Industry: (S)-Tetrahydrofuran-2-carbaldehyde is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (S)-Tetrahydrofuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This interaction can modulate enzyme activity and influence metabolic pathways. Additionally, the aldehyde group can form covalent bonds with amino acids, affecting protein structure and function.

Comparison with Similar Compounds

(S)-Tetrahydrofuran-2-carbaldehyde can be compared with other similar compounds such as:

    ®-Tetrahydrofuran-2-carbaldehyde: The enantiomer of (S)-Tetrahydrofuran-2-carbaldehyde, which may exhibit different biological activities and reactivity.

    Tetrahydrofuran-2-carboxylic acid: The oxidized form of (S)-Tetrahydrofuran-2-carbaldehyde, used in different synthetic applications.

    Tetrahydrofuran-2-methanol: The reduced form of (S)-Tetrahydrofuran-2-carbaldehyde, which can be further functionalized for various applications.

The uniqueness of (S)-Tetrahydrofuran-2-carbaldehyde lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

(2S)-oxolane-2-carbaldehyde

InChI

InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h4-5H,1-3H2/t5-/m0/s1

InChI Key

BBNYLDSWVXSNOQ-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@H](OC1)C=O

Canonical SMILES

C1CC(OC1)C=O

Origin of Product

United States

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